4-(4-{[1,1'-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine
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Overview
Description
4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that features a biphenyl sulfonyl group attached to a piperazine ring, which is further connected to an ethyl and methyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps:
Formation of the Biphenyl Sulfonyl Chloride: The biphenyl sulfonyl chloride is synthesized by reacting biphenyl with chlorosulfonic acid under controlled conditions.
Piperazine Derivative Formation: The biphenyl sulfonyl chloride is then reacted with piperazine to form the biphenyl sulfonyl piperazine intermediate.
Pyrimidine Ring Formation: The intermediate is further reacted with ethyl and methyl-substituted pyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Pharmacology: The compound has potential as a drug candidate due to its structural features that may interact with biological targets.
Biochemistry: It can be used in studies involving enzyme inhibition and receptor binding.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The biphenyl sulfonyl group may enhance binding affinity, while the piperazine and pyrimidine rings can interact with active sites or allosteric sites on proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-methylpyrimidin-2-amine
- 4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-chloropyrimidin-2-amine
Uniqueness
The presence of both ethyl and methyl groups on the pyrimidine ring in 4-(4-{[1,1’-Biphenyl]-4-sulfonyl}piperazin-1-YL)-N-ethyl-6-methylpyrimidin-2-amine provides unique steric and electronic properties that can influence its reactivity and binding characteristics, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H27N5O2S |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-3-24-23-25-18(2)17-22(26-23)27-13-15-28(16-14-27)31(29,30)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,24,25,26) |
InChI Key |
RBSGKADUADIQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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